N2-Benzoyl-L-ornithine
Overview
Description
N2-Benzoyl-L-ornithine, also known as this compound, is a useful research compound. Its molecular formula is C12H16N2O3 and its molecular weight is 236,27 g/mole. The purity is usually 95%.
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Mechanism of Action
Target of Action
N2-Benzoyl-L-ornithine, also known as BZ-ORN-OH, primarily targets the enzyme Ornithine N-benzoyltransferase . This enzyme catalyzes the chemical reaction involving benzoyl-CoA and L-ornithine, producing CoA and N2,N5-dibenzoyl-L-ornithine .
Mode of Action
The compound interacts with its target, Ornithine N-benzoyltransferase, by serving as a substrate for the enzyme. The enzyme catalyzes the transfer of a benzoyl group from benzoyl-CoA to L-ornithine, resulting in the formation of N2,N5-dibenzoyl-L-ornithine .
Biochemical Pathways
This compound is involved in the urea cycle , one of the major interactive pathways for carbon © and nitrogen (N) assimilation and partitioning . The products of this pathway have a wide range of physiological functions in organisms . It also plays a role in the production of polyamines, organic compounds that are highly concentrated in the brain .
Pharmacokinetics
For instance, similar compounds like L-ornithine phenylacetate have been studied, and body weight and hepatic function were found to be significant factors determining their exposure .
Result of Action
It’s known that the compound plays a role in the urea cycle and the production of polyamines . These processes are crucial for various physiological functions, including detoxification of ammonia and brain function .
Biochemical Analysis
Biochemical Properties
N2-Benzoyl-L-ornithine interacts with several enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme ornithine N-benzoyltransferase . This enzyme catalyzes the chemical reaction that converts benzoyl-CoA and L-ornithine into CoA and N2,N5-dibenzoyl-L-ornithine .
Cellular Effects
It is known that L-ornithine, a related compound, plays a crucial role in the urea cycle, which is essential for detoxifying ammonia in the liver .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the enzyme ornithine N-benzoyltransferase. This enzyme catalyzes the transfer of a benzoyl group from benzoyl-CoA to L-ornithine, yielding N2,N5-dibenzoyl-L-ornithine .
Metabolic Pathways
This compound is involved in the metabolic pathway catalyzed by ornithine N-benzoyltransferase . This enzyme is part of the transcarbamylase protein family, which plays a crucial role in the biosynthesis of citrulline and arginine, ammonia homeostasis, and the urea cycle in mammals .
Properties
IUPAC Name |
(2S)-5-amino-2-benzamidopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c13-8-4-7-10(12(16)17)14-11(15)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,13H2,(H,14,15)(H,16,17)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKONOCQSEOHHJW-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CCCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426830 | |
Record name | N2-Benzoyl-L-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17966-71-1 | |
Record name | N2-Benzoyl-L-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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